[1-(1-Benzofuran-2-yl)ethyl](ethyl)amine
Overview
Description
“1-(1-Benzofuran-2-yl)ethylamine” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular formula of “1-(1-Benzofuran-2-yl)ethylamine” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .
Physical and Chemical Properties Analysis
The density of “1-(1-Benzofuran-2-yl)ethylamine” is 1.1±0.1 g/cm3 . The boiling point is 277.1±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.6±3.0 kJ/mol . The flash point is 121.4±20.4 °C . The index of refraction is 1.592 .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that these compounds may interact with cellular targets involved in cell proliferation and survival.
Mode of Action
It is known that benzofuran derivatives can interact with their targets to inhibit cell growth . The specific interactions between 1-(1-Benzofuran-2-yl)ethylamine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been associated with anticancer activities , suggesting that they may affect pathways related to cell growth and survival.
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 1-(1-Benzofuran-2-yl)ethylamine may have similar effects.
Future Directions
Benzofuran compounds, including “1-(1-Benzofuran-2-yl)ethylamine”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1-Benzofuran-2-yl)ethylamine are not fully understood yet. Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Molecular Mechanism
The molecular mechanism of 1-(1-Benzofuran-2-yl)ethylamine is not well-known. Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 1-(1-Benzofuran-2-yl)ethylamine is involved in are not well-known. Benzofuran compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-9(2)12-8-10-6-4-5-7-11(10)14-12/h4-9,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCDXJDKWGOIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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